molecular formula C18H22O4S B3140077 5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-46-9

5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B3140077
CAS No.: 477866-46-9
M. Wt: 334.4 g/mol
InChI Key: IUEQYBKTTWJOAZ-UHFFFAOYSA-N
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Description

5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a benzyl sulfanyl group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzyl mercaptan, which is then reacted with appropriate aldehydes or ketones to form the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the dioxane ring and the incorporation of the sulfanyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction may lead to the formation of alcohols or alkanes.

Scientific Research Applications

5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its functional groups. The sulfanyl group can form bonds with metal ions or other electrophiles, while the dioxane ring can participate in ring-opening reactions. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzyl mercaptan: Shares the benzyl sulfanyl group but lacks the dioxane ring.

    tert-Butanesulfinamide: Contains the tert-butyl group and is used in asymmetric synthesis.

    tert-Butyldimethylsilyl trifluoromethanesulfonate: Used as a silylating agent and shares the tert-butyl group.

Uniqueness

5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring, a benzyl sulfanyl group, and a tert-butyl group

Properties

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4S/c1-17(2,3)13-8-6-12(7-9-13)10-23-11-14-15(19)21-18(4,5)22-16(14)20/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEQYBKTTWJOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSCC2=CC=C(C=C2)C(C)(C)C)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
5-(((4-(Tert-butyl)benzyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

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